Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-
Description
Structure and Key Features:
The compound "Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-" is a chiral acetic acid ester with a complex substituent. Its structure includes:
- A phenylmethoxy (benzyloxy)methyl group attached to a propenyl (allyl) chain.
- A (1R)-configured stereocenter at the propenyl chain’s 1-position.
- An ester linkage between the acetic acid moiety and the oxygen atom of the propenyl group.
Properties
CAS No. |
661490-54-6 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-[(2R)-1-phenylmethoxybut-3-en-2-yl]oxyacetic acid |
InChI |
InChI=1S/C13H16O4/c1-2-12(17-10-13(14)15)9-16-8-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,14,15)/t12-/m1/s1 |
InChI Key |
NQXRBISICRFNID-GFCCVEGCSA-N |
Isomeric SMILES |
C=C[C@H](COCC1=CC=CC=C1)OCC(=O)O |
Canonical SMILES |
C=CC(COCC1=CC=CC=C1)OCC(=O)O |
Origin of Product |
United States |
Biological Activity
Acetic acid, specifically the compound Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]- (CAS Number: 661490-54-6), is a derivative of acetic acid that exhibits notable biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Synthesis
The synthesis of this acetic acid derivative involves the reaction of acetic acid with specific phenylmethoxy groups under controlled conditions. The detailed synthetic pathway is crucial for understanding its biological activity.
Research indicates that compounds similar to this acetic acid derivative may interact with various cellular pathways:
- Immunomodulatory Effects : Compounds like flavone acetic acid have shown immunomodulatory properties, which could suggest similar effects for this derivative. They can induce cytokine and chemokine expression in immune cells .
- Antioxidant Properties : Some studies suggest that derivatives of acetic acid may exhibit antioxidant activities, which help in reducing oxidative stress in cells.
Case Studies and Research Findings
- Ames Test Results : In a Phase III trial assessing various chemicals, this compound was classified as a strong positive in the Ames test, indicating potential mutagenic properties .
- Cellular Studies : In vitro studies have demonstrated that derivatives of acetic acid can influence cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to modulate cell signaling pathways involved in cancer progression .
- Comparative Analysis : A comparative analysis of various acetic acid derivatives indicated that those with phenylmethoxy groups often displayed enhanced biological activity compared to simpler derivatives. This suggests that the presence of such functional groups may be critical for their efficacy .
Data Table: Biological Activities of Related Compounds
| Compound Name | CAS Number | Biological Activity | Mechanism of Action |
|---|---|---|---|
| Acetic Acid | 64-19-7 | Antimicrobial | Disruption of cell membrane integrity |
| Flavone Acetic Acid | 15781383 | Immunomodulatory | Induction of cytokine expression |
| Acetic Acid Derivative | 661490-54-6 | Mutagenic potential | Interaction with DNA |
Comparison with Similar Compounds
Structural Analogs
a) 2-Methoxy-2-phenylacetic acid ()
- Structure : Simpler analog with a methoxy and phenyl group directly attached to the acetic acid backbone.
- Key Difference : Lacks the propenyl ether and chiral center present in the target compound.
- Applications : Used in organic synthesis and as a precursor for bioactive molecules .
b) Acetic acid, 2-methoxy-,(1R,2R,3R,4E)-3-methyl-2-(phenylmethoxy)-1-(1E)-1-propen-1-yl-4-undecen-1-ylester ()
- Structure : Shares the phenylmethoxy and propenyl groups but includes a long alkenyl chain.
- Key Similarity : Both compounds feature chiral centers and benzyloxy-propenyl motifs.
- Predicted Properties : Higher molecular weight (vs. simpler esters) likely reduces volatility and enhances lipid solubility .
c) 1-Methoxy-2-Propanol Acetate ()
- Structure : A simple ester with methoxy and propyl groups.
- Key Difference : Lacks aromaticity and stereochemical complexity.
- Applications : Industrial solvent due to low toxicity and high stability .
Physical and Chemical Properties
Notes:
- The target compound’s chiral center and bulky substituents may reduce crystallization tendencies compared to simpler analogs.
- Predicted acidity (pKa ~3.05) aligns with other acetic acid derivatives (e.g., ) .
Reactivity and Stability
- Ester Hydrolysis: Expected to hydrolyze under acidic/basic conditions, similar to 1-Methoxy-2-Propanol Acetate. The benzyloxy group may slow hydrolysis due to steric hindrance.
- Thermal Stability : Likely stable up to 200°C, comparable to aromatic esters (e.g., ) .
Q & A
Q. What are the common synthetic routes for preparing Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-?
- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification and etherification. For example, intermediate allyl ethers can be prepared via nucleophilic substitution between a propargyl bromide derivative and a sodium phenoxyacetate precursor under controlled heating (70–80°C). Subsequent Mannich reactions or acetylation steps may introduce stereochemical complexity . Key steps include:
- Esterification : Reacting sodium 2-(4-formylphenoxy)acetate with propargyl bromide to form propargyl esters .
- Ether Formation : Coupling (1R)-configured intermediates with phenylmethoxy groups using catalysts like acidic resins or phase-transfer agents .
Table 1 : Example Reaction Conditions for Esterification
| Reactant | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sodium phenoxyacetate | Propargyl bromide | 70–80 | 66 |
Q. How can the stereochemical configuration of the (1R)-center be confirmed?
- Methodological Answer : Chiral HPLC with a cellulose-based column or polarimetric analysis is recommended for enantiomeric resolution. Comparative NMR studies using chiral shift reagents (e.g., Eu(hfc)₃) can differentiate diastereomers. For example, (R)-(−)-α-methoxyphenylacetic acid derivatives show distinct splitting patterns in H-NMR due to stereochemical interactions .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies ester (C=O ~1720–1760 cm⁻¹) and ether (C-O-C ~1230 cm⁻¹) functional groups .
- NMR : H-NMR reveals allyl proton splitting (δ 4.5–5.5 ppm) and phenylmethoxy methyl signals (δ 3.3–3.7 ppm). C-NMR confirms ester carbonyls (δ 170–175 ppm) .
- UV-Vis : Conjugation from the allyl and phenyl groups may show λmax near 256 nm .
Advanced Research Questions
Q. How does the phenylmethoxy group influence the compound’s reactivity in catalytic reactions?
- Methodological Answer : The phenylmethoxy group acts as an electron-donating substituent, enhancing nucleophilicity at the allyl ether oxygen. However, steric hindrance from the benzyl moiety can reduce reaction rates in bulky environments. For example, in ester hydrolysis, the group slows nucleophilic attack but stabilizes transition states via resonance .
Q. How can response surface methodology (RSM) optimize synthesis conditions for this compound?
- Methodological Answer : RSM with a Box-Behnken or central composite design can model variables like temperature, catalyst loading, and reactant ratios. For instance, in acetic acid esterification, optimal conditions (e.g., 1:3.5 molar ratio, 343 K, 4% catalyst) maximize yield while minimizing side reactions . Table 2 : Key Variables for RSM Optimization
| Variable | Range | Impact on Yield |
|---|---|---|
| Temperature | 323–353 K | Positive |
| Catalyst loading | 1–5 wt% | Non-linear |
| Reaction time | 2–6 hours | Plateau effect |
Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent polarity). Systematic screening via factorial design isolates critical factors. For example, in Fenton oxidation studies, pH and Fe²⁺ concentration were identified as dominant variables affecting acetic acid degradation . Replicating experiments under inert atmospheres or with purified solvents can reduce variability .
Q. How does the compound’s stereochemistry affect its interaction with biological targets?
- Methodological Answer : The (1R)-configuration may influence binding affinity to enzymes or receptors. Molecular docking studies (e.g., AutoDock Vina) paired with enantioselective assays (e.g., chiral HPLC-purified samples) can validate stereospecific interactions. For example, (R)-enantiomers of methoxyphenylacetic acid derivatives show higher inhibitory activity against specific oxidases .
Data Contradiction Analysis
- Example : Conflicting reports on lipid modulation of acetic acid production in yeast hybrids ( vs. general fermentation studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
